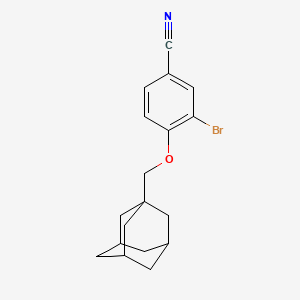

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile

概要

説明

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile is a useful research compound. Its molecular formula is C18H20BrNO and its molecular weight is 346.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Adamantane derivatives have been widely studied for their potential applications in medicinal chemistry . They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

In terms of their mode of action, adamantane derivatives have been found to exhibit antiviral activity . For example, a study on the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives, showed significant anti-DENV serotype 2 activity .

生物活性

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile, a compound characterized by its unique adamantane structure, has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an adamantane moiety linked to a bromobenzonitrile group through a methoxy bridge, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Serotonin Receptor Modulation : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission by preventing the reuptake of serotonin in the synaptic cleft.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of bromobenzonitrile exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .

Pharmacological Effects

The pharmacological profile of this compound can be summarized as follows:

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies : A study demonstrated that related adamantane derivatives exhibited potent antibacterial activity against multiple strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom was found to enhance antimicrobial efficacy .

- Cytotoxicity Testing : In vitro assays revealed that compounds structurally similar to this compound showed significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanisms involved may include apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : Computational studies have indicated that the compound may bind effectively to specific receptors involved in neurotransmission and cellular signaling pathways, suggesting a multifaceted mechanism of action .

科学的研究の応用

Medicinal Chemistry Applications

Pharmacological Potential

4-(Adamantan-1-ylmethoxy)-3-bromobenzonitrile is being investigated for its potential as a pharmacological agent. Its structure suggests activity against various biological targets, particularly in pain management and anti-inflammatory responses. Research indicates that derivatives of this compound may serve as effective analgesics or anti-inflammatory agents, leveraging the adamantane moiety known for enhancing bioactivity and metabolic stability .

Case Study: Pain Management

A study on N-substituted benzamides, including this compound, demonstrated significant efficacy in preclinical models of pain. The compound exhibited a dose-dependent reduction in pain responses, suggesting its potential as a therapeutic agent in pain management protocols .

Materials Science Applications

Organic Electronics

The compound's photophysical properties make it a candidate for applications in organic electronics. Its ability to engage in thermally activated delayed fluorescence (TADF) suggests utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into device architectures could enhance efficiency and performance due to its favorable electronic characteristics .

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.25 |

| TADF Characteristics | Yes |

Organic Synthesis Applications

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can participate in various coupling reactions, such as the Buchwald-Hartwig cross-coupling reaction, facilitating the formation of complex molecules with diverse functionalities. This aspect is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study: Synthesis of Novel Compounds

In a recent synthesis project, researchers utilized this compound as a starting material to create a series of novel donor-acceptor compounds. These compounds exhibited promising electronic properties and were evaluated for their potential use in organic photovoltaic cells . The efficiency of these reactions was optimized through careful selection of catalysts and reaction conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols and characterization techniques for 4-(adamantan-1-ylmethoxy)-3-bromobenzonitrile?

The synthesis typically involves coupling adamantane derivatives with brominated benzontrile precursors under reflux conditions. For example, analogous adamantane-triazole derivatives are synthesized via condensation reactions using ethanol as a solvent, followed by acidification to precipitate the product . Characterization relies on 1H/13C NMR to confirm structural motifs (e.g., adamantane protons at δ 1.64–2.20 ppm, aromatic protons at δ 7.04–7.63 ppm) and melting point analysis (e.g., 241–243°C for a related compound) . Purity is assessed via HPLC or TLC, while elemental analysis validates stoichiometry.

Q. What safety protocols should be followed when handling this compound?

Due to limited toxicological data, strict precautions are advised. Use fume hoods , gloves , and eye protection . In case of skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Hazard symbols (e.g., Xn for harmful) and risk phrases (R20/21/22) indicate potential toxicity via inhalation, skin contact, or ingestion .

Q. Which spectroscopic methods are critical for confirming its structural integrity?

- NMR Spectroscopy : Assign adamantane protons (distinct multiplet patterns at δ 1.6–2.2 ppm) and aromatic/cyano groups (e.g., benzonitrile C≡N signal at ~120–125 ppm in 13C NMR) .

- IR Spectroscopy : Confirm C≡N stretch (~2220 cm⁻¹) and adamantane C-H stretches (~2900 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS or HRMS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles. For adamantane-containing compounds, the SHELX suite (e.g., SHELXL for refinement) is widely used . Key parameters include:

- Planarity of aromatic rings (e.g., triazole ring deviation <0.007 Å) .

- Intermolecular interactions : Hydrogen bonds (e.g., N–H⋯S) and C–H⋯π interactions stabilize crystal packing .

- Torsion angles : e.g., C9–N1–C7–C6 = −95.63° indicates perpendicular phenyl-triazole orientation .

Q. How should researchers analyze intermolecular interactions influencing crystallographic packing?

- Hydrogen bonding : Identify donor-acceptor pairs (e.g., N2–H1N2⋯S1 in adamantane-triazole derivatives forming R₂²(8) motifs) .

- Van der Waals forces : Adamantane’s rigid, hydrophobic structure promotes dense packing .

- π-π stacking : Aromatic rings may exhibit edge-to-face interactions, detectable via Hirshfeld surface analysis .

Q. How can contradictions in synthetic yields or purity be addressed?

- Optimize reaction conditions : Adjust solvent (e.g., ethanol vs. DMF), temperature, or catalyst loading. For example, refluxing in ethanol for 1 hour yielded 90% in a related synthesis .

- Purification methods : Recrystallization (e.g., aqueous ethanol) or column chromatography improves purity .

- Validate reproducibility : Replicate reactions ≥3 times and report mean ± SD yields.

Q. What strategies guide structure-activity relationship (SAR) studies for biological applications?

- Modify substituents : Replace bromine with other halogens or functional groups to assess potency changes. Adamantane’s lipophilicity enhances membrane permeability, critical for antiviral/antibacterial activity .

- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., HIV protease) .

- In vitro assays : Test against bacterial/viral strains (e.g., MIC values for antibacterial activity) .

特性

IUPAC Name |

4-(1-adamantylmethoxy)-3-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO/c19-16-6-12(10-20)1-2-17(16)21-11-18-7-13-3-14(8-18)5-15(4-13)9-18/h1-2,6,13-15H,3-5,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWTWVFAXFVHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)COC4=C(C=C(C=C4)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。